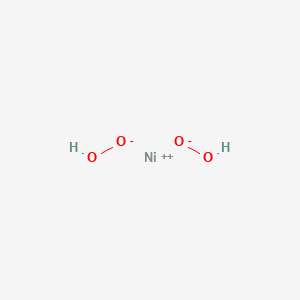
Nickel(2+) bisdioxidan-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+) bisdioxidan-1-ide is a coordination compound featuring nickel in the +2 oxidation state. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. The compound’s structure consists of a nickel ion coordinated with two dioxidan-1-ide ligands, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(2+) bisdioxidan-1-ide can be synthesized through various methods, including:
Solution-based synthesis: This involves dissolving nickel salts (such as nickel(II) chloride) in a suitable solvent, followed by the addition of dioxidan-1-ide ligands under controlled conditions. The reaction mixture is typically stirred and heated to facilitate the formation of the desired compound.
Electrochemical methods: this compound can also be prepared using electrochemical deposition techniques, where nickel ions are reduced in the presence of dioxidan-1-ide ligands on an electrode surface.
Industrial Production Methods: Industrial production of this compound often involves large-scale solution-based synthesis, where reaction parameters such as temperature, pH, and concentration are optimized to maximize yield and purity. Electrochemical methods may also be employed for specific applications requiring high-purity materials .
Chemical Reactions Analysis
Types of Reactions: Nickel(2+) bisdioxidan-1-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel, often resulting in the formation of nickel(III) or nickel(IV) species.
Reduction: this compound can be reduced to nickel(0) under specific conditions, such as in the presence of strong reducing agents.
Substitution: The dioxidan-1-ide ligands can be substituted with other ligands, leading to the formation of different nickel complexes
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like ammonia or phosphines
Major Products:
Oxidation: Nickel(III) or nickel(IV) complexes.
Reduction: Nickel(0) complexes.
Substitution: New nickel complexes with different ligands
Scientific Research Applications
Nickel(2+) bisdioxidan-1-ide has a wide range of applications in scientific research, including:
Mechanism of Action
Comparison with Similar Compounds
Nickel(2+) bisdioxidan-1-ide can be compared with other nickel complexes, such as:
Nickel(II) oxide (NiO): A basic metal oxide with applications in catalysis and materials science.
Nickel(II) chloride (NiCl2): A common nickel salt used in various chemical syntheses.
Nickel(II) tetraazamacrocycle: A complex with a macrocyclic ligand, known for its stability and resistance to hydrolysis.
Uniqueness: this compound is unique due to its specific ligand coordination, which imparts distinct chemical properties and reactivity compared to other nickel complexes. Its ability to undergo various redox and substitution reactions makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
62046-89-3 |
|---|---|
Molecular Formula |
H2NiO4 |
Molecular Weight |
124.707 g/mol |
InChI |
InChI=1S/Ni.2H2O2/c;2*1-2/h;2*1-2H/q+2;;/p-2 |
InChI Key |
XOOKWQNUTAULEW-UHFFFAOYSA-L |
Canonical SMILES |
O[O-].O[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















